molecular formula C11H21NO3 B3149040 tert-butyl N-[(1S,3R)-3-(hydroxymethyl)cyclopentyl]carbamate CAS No. 664341-72-4

tert-butyl N-[(1S,3R)-3-(hydroxymethyl)cyclopentyl]carbamate

Cat. No.: B3149040
CAS No.: 664341-72-4
M. Wt: 215.29 g/mol
InChI Key: VZZBOERLWPQMCJ-BDAKNGLRSA-N
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Description

Molecular Formula: C₁₁H₂₁NO₃ Molecular Weight: 215.29 g/mol CAS Number: 664341-72-4 Purity: ≥97% (as per commercial specifications)

This compound is a cyclopentane derivative featuring a hydroxymethyl group at the 3-position and a tert-butyl carbamate (Boc) protecting group at the 1-position. Its stereochemistry (1S,3R) is critical for its interactions in synthetic or biological contexts. It serves as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules .

Properties

IUPAC Name

tert-butyl N-[(1S,3R)-3-(hydroxymethyl)cyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-5-4-8(6-9)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZBOERLWPQMCJ-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167081-31-4, 664341-72-4
Record name rac-tert-butyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate
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Record name tert-butyl N-[(1S,3R)-3-(hydroxymethyl)cyclopentyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of tert-butyl N-[(1S,3R)-3-(hydroxymethyl)cyclopentyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclopentyl derivative under specific conditions. The reaction is usually carried out in the presence of a base and a suitable solvent to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl N-[(1S,3R)-3-(hydroxymethyl)cyclopentyl]carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl N-[(1S,3R)-3-(hydroxymethyl)cyclopentyl]carbamate is widely used in scientific research, including:

    Chemistry: As a reagent in organic synthesis for the preparation of various derivatives.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: As a potential therapeutic agent in drug development.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S,3R)-3-(hydroxymethyl)cyclopentyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

a. Hydroxyl vs. Hydroxymethyl Substituents
  • tert-butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate CAS: 207729-03-1 Molecular Formula: C₁₀H₁₉NO₃ Key Difference: Replaces the hydroxymethyl group with a hydroxyl group.
b. Bromomethyl Substituent
  • tert-butyl N-[(1R,3R)-3-(bromomethyl)cyclopentyl]carbamate CAS: 2306254-13-5 Molecular Formula: C₁₁H₂₀BrNO₂ Key Difference: Bromomethyl group introduces a reactive leaving site. Impact: Enhanced susceptibility to nucleophilic substitution reactions, making it valuable for further derivatization in drug discovery .
c. Methylamino Substituent
  • tert-butyl N-[(1S,3R)-3-(methylamino)cyclopentyl]carbamate CAS: 1821739-64-3 Molecular Formula: C₁₁H₂₂N₂O₂ Key Difference: Methylamino group replaces hydroxymethyl.

Stereochemical Variants

  • tert-butyl [(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate
    • CAS : 664341-72-4 (enantiomer)
    • Key Difference : Enantiomeric configuration (1R,3S vs. 1S,3R).
    • Impact : Differing biological activity in chiral environments; e.g., in kinase inhibitors, stereochemistry dictates binding affinity .

Complex Cyclopentyl Derivatives

a. Benzyl and Hydroxy Substituents
  • tert-butyl N-[(1S,3S,4S)-3-benzyl-4-hydroxy-cyclopentyl]carbamate CAS: 2133859-97-7 Molecular Formula: C₁₈H₂₅NO₃ Key Difference: Benzyl group adds aromaticity and steric bulk; additional hydroxyl at 4-position.
b. Dihydroxy Derivatives
  • tert-butyl N-[(1S,3R,4S)-3,4-dihydroxycyclopentyl]carbamate Molecular Formula: C₁₀H₁₉NO₄ Key Difference: Two hydroxyl groups on the cyclopentane ring. Impact: Increased polarity and hydrogen-bonding capacity, improving aqueous solubility .

Pharmaceutical Analogs with Heterocyclic Moieties

  • N-((1S,3R,4S)-3-ethyl-4-(3-(hydroxymethyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide
    • Molecular Weight : 404 g/mol (LC/MS)
    • Key Difference : Incorporates an imidazo-pyrrolo-pyrazine moiety.
    • Impact : Targets kinase inhibition (e.g., CDK9), demonstrating the cyclopentyl carbamate scaffold’s versatility in drug design .

Biological Activity

Tert-butyl N-[(1S,3R)-3-(hydroxymethyl)cyclopentyl]carbamate is a chemical compound with the molecular formula C11_{11}H21_{21}NO3_3 and a molecular weight of approximately 215.29 g/mol. This compound features a unique structural arrangement that includes a tert-butyl group, a carbamate functional group, and a cyclopentyl moiety with a hydroxymethyl substituent. The specific stereochemistry and functional groups present in this compound suggest potential biological activities that warrant further investigation.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, potentially leading to the inhibition of enzyme activity. This interaction may influence several biological processes, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.
  • Receptor Modulation : It could act as a modulator for certain receptors, impacting signaling pathways.
  • Chemical Reactivity : The hydroxymethyl group may participate in further chemical modifications, enhancing its utility in drug development.

Research Findings

Recent studies have explored the biological implications of compounds similar to this compound. For instance:

  • Anticancer Activity : Compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

Several case studies highlight the potential applications of this compound in medicinal chemistry:

  • Inhibition of Kinases : A study demonstrated that compounds with carbamate functionalities could inhibit specific kinases involved in cancer progression. The mechanism involved competitive inhibition at the ATP-binding site.
  • Antimicrobial Properties : Another investigation assessed the antimicrobial activity of structurally related compounds against various pathogens. Results indicated significant inhibition of bacterial growth, suggesting potential as an antimicrobial agent.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
This compoundEnzyme inhibition
Tert-butyl N-(3-amino-2-methylcyclopentyl)carbamateAnticancer effects
Tert-butyl N-[2-hydroxypropyl]carbamateAntimicrobial properties

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for tert-butyl N-[(1S,3R)-3-(hydroxymethyl)cyclopentyl]carbamate, and what yields are typically achieved?

  • The compound is synthesized via carbamate formation using tert-butyl chloroformate and the corresponding amine precursor under basic conditions. A typical procedure involves reacting (1S,3R)-3-[(tert-butoxycarbonyl)amino]cyclopentanecarboxylic acid with sodium borohydride in a THF/water mixture at controlled temperatures (-10°C to room temperature), yielding ~77% after purification by silica gel chromatography (eluent: DCM/MeOH 95:5) .
  • Alternative routes include palladium-catalyzed cyclization or coupling with substituted amines, achieving yields of 75–90% depending on reaction conditions .

Q. How is the structure of this carbamate confirmed experimentally?

  • 1H NMR is critical for verifying stereochemistry and functional groups. Key signals include a broad singlet at δ 4.5 ppm (carbamate NH), a multiplet at δ 3.9 ppm (cyclopentyl CH), and a doublet at δ 3.5 ppm (hydroxymethyl CH2) .
  • IR spectroscopy confirms the presence of carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3400 cm⁻¹) groups. Mass spectrometry (e.g., ESI-MS) validates the molecular ion peak at m/z 215.29 .

Q. What purification methods are effective for isolating this compound?

  • Column chromatography using silica gel with a DCM/MeOH gradient (95:5 to 90:10) is standard .
  • For hygroscopic intermediates, lyophilization or azeotropic drying with toluene may prevent decomposition .

Advanced Research Questions

Q. How does the stereochemistry [(1S,3R) vs. (1R,3S)] influence biological activity or synthetic utility?

  • The (1S,3R) configuration enhances interactions with chiral biological targets (e.g., enzymes or receptors) due to spatial alignment of the hydroxymethyl group. For example, enantiopure analogs show improved binding affinity in kinase inhibition assays .
  • Racemic mixtures (e.g., rac-tert-butyl derivatives) often require resolution via chiral HPLC or enzymatic methods to isolate bioactive enantiomers .

Q. What strategies resolve contradictory data in literature regarding reaction yields or analytical results?

  • Discrepancies in yields (e.g., 75% vs. 90% for cyclization reactions) may stem from variations in reagent purity, solvent drying, or temperature control. Systematic reaction optimization (e.g., DoE) is recommended .
  • Conflicting NMR data can arise from solvent-induced shifts or rotameric equilibria. Variable-temperature NMR or COSY/HSQC experiments clarify dynamic effects .

Q. How can researchers mitigate challenges in handling hygroscopic or reactive intermediates during synthesis?

  • Anhydrous conditions (e.g., THF dried over molecular sieves) and inert atmospheres (N₂/Ar) prevent hydrolysis of the carbamate group .
  • Low-temperature quenching (e.g., with 0.1N HCl) stabilizes intermediates like sodium borohydride-reduced species .

Q. What computational methods predict the compound’s stability under varying pH or temperature conditions?

  • DFT calculations model degradation pathways (e.g., carbamate hydrolysis) and identify pH-sensitive functional groups. Experimental validation via accelerated stability testing (40°C/75% RH) aligns with computational predictions .

Q. How can scaling up synthesis introduce unforeseen impurities, and how are they characterized?

  • Scale-up may generate byproducts like cyclopentyl epoxides or dimerized carbamates due to incomplete mixing or localized heating.
  • LC-MS/MS and preparative HPLC isolate impurities, while 2D-NMR (e.g., NOESY) assigns structures .

Methodological Recommendations

  • Stereochemical Analysis : Use chiral columns (e.g., Chiralpak AD-H) with hexane/ethanol eluents for enantiopurity validation .
  • Scale-Up Optimization : Employ flow chemistry to control exothermic reactions and improve mixing efficiency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[(1S,3R)-3-(hydroxymethyl)cyclopentyl]carbamate
Reactant of Route 2
tert-butyl N-[(1S,3R)-3-(hydroxymethyl)cyclopentyl]carbamate

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